![molecular formula C21H20N4OS2 B3001935 Benzo[d]thiazol-2-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886912-92-1](/img/structure/B3001935.png)
Benzo[d]thiazol-2-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
The compound "Benzo[d]thiazol-2-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" is a derivative of benzo[d]thiazole and piperazine, which are heterocyclic compounds known for their biological activities. The benzo[d]thiazole moiety is a common feature in compounds with various pharmacological properties, including antimicrobial and anticancer activities. Piperazine derivatives are also significant due to their central nervous system activity and potential as therapeutic agents.
Synthesis Analysis
The synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone derivatives involves the reaction of benzo[d]thiazole-2-carboxamides with piperazine under specific conditions. For example, the synthesis of related compounds has been achieved using reagents such as 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt) in DMF . Additionally, microwave-assisted synthesis has been reported as an efficient and eco-friendly method for preparing similar compounds .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone derivatives has been characterized using various spectroscopic techniques and confirmed by single crystal X-ray diffraction studies. The piperazine ring typically adopts a chair conformation, and the overall molecular geometry is influenced by the presence of substituents on the benzo[d]thiazole and piperazine moieties .
Chemical Reactions Analysis
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold is reactive and can undergo further chemical transformations. For instance, the compound can participate in click cyclocondensation reactions to form 1,2,3-triazole derivatives . The presence of functional groups such as methanone oxime allows for substitution reactions, which can lead to the synthesis of novel compounds with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone derivatives are influenced by their molecular structure. These compounds exhibit intermolecular hydrogen bonding, which contributes to their crystal packing and stability . Hirshfeld surface analysis has been used to quantify intermolecular interactions in the solid state . The thermal properties of these compounds have been studied using thermogravimetric analysis, indicating stability over a range of temperatures . Additionally, density functional theory (DFT) calculations have provided insights into the electronic properties, including the HOMO-LUMO energy gap and molecular electrostatic potential, which are relevant for understanding their reactivity .
Scientific Research Applications
Anti-mycobacterial Properties
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, which includes Benzo[d]thiazol-2-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, has been identified as having significant anti-mycobacterial properties. A study focusing on these compounds found that several showed potential anti-tubercular activity, with minimal cytotoxicity, indicating their usefulness in treating tuberculosis (Pancholia et al., 2016).
Antimicrobial Activity
Another study synthesized derivatives of this chemical and tested them for antimicrobial activity. The compounds demonstrated moderate to significant antimicrobial properties, suggesting their potential use in developing new antibacterial agents (Mhaske et al., 2014).
Potential in Antidepressant Drugs
Compounds derived from benzo[d]thiazol-2-yl(piperazin-1-yl)methanone have been evaluated for their affinity towards 5-HT1A receptors and serotonin reuptake inhibition, which are key targets in antidepressant drug development (Orus et al., 2002).
Synthesis and Application in Radioligands
This compound has also been used in the synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives for use as PET radioligands, which are crucial in medical imaging and diagnostics (Gao et al., 2012).
Antipsychotic Evaluation
The compound's derivatives have been synthesized and evaluated for their potential antipsychotic activity. This research indicates their potential use in developing treatments for psychiatric disorders (Bari et al., 2019).
Electrochemical Synthesis
Electrochemical synthesis involving this compound has been explored, highlighting its versatility in chemical synthesis methods (Amani & Nematollahi, 2012).
Cancer Research
Lastly, derivatives of this compound have been evaluated for their anticancer properties, especially in the context of lung, breast, and prostate cancer cell lines, offering potential pathways for cancer treatment (Turov, 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific chemical structure .
Result of Action
Some thiazole derivatives have been found to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .
Future Directions
Benzothiazole derivatives, including this compound, have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular agents . Future research could focus on further exploring the biological activity of these compounds and developing them into effective therapeutic agents.
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c1-13-7-8-17-18(14(13)2)23-21(28-17)25-11-9-24(10-12-25)20(26)19-22-15-5-3-4-6-16(15)27-19/h3-8H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNKEDLVBRLCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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